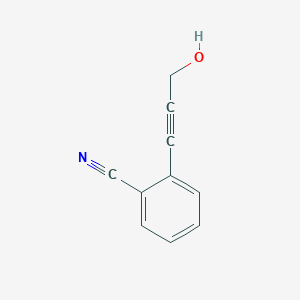

2-(3-Hydroxyprop-1-ynyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyprop-1-ynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXJTJGIGJBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399628 | |

| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210884-99-4 | |

| Record name | 2-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-hydroxyprop-1-ynyl)benzonitrile

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 2-(3-hydroxyprop-1-ynyl)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a highly efficient method for forming C(sp²)-C(sp) bonds.[1] This guide emphasizes the underlying principles of the synthetic strategy, provides a detailed, field-tested experimental protocol, and outlines a complete workflow for the structural elucidation and purity verification of the final product using modern analytical techniques.

Introduction and Strategic Overview

This compound is a molecule of significant interest due to its orthogonal functional groups: a nucleophilic hydroxyl group, a reactive terminal alkyne (masked as an internal alkyne), and an electrophilic nitrile group attached to an aromatic ring. This arrangement allows for sequential, selective modifications, making it an ideal scaffold for the synthesis of complex heterocyclic systems and novel pharmaceutical agents.

The synthesis of this target molecule is most effectively achieved via a palladium and copper co-catalyzed cross-coupling reaction, famously known as the Sonogashira coupling.[2][3] This reaction joins an aryl halide with a terminal alkyne. Our strategy involves the coupling of 2-halobenzonitrile (specifically, 2-iodobenzonitrile for its higher reactivity) with propargyl alcohol. The choice of the Sonogashira reaction is predicated on its mild reaction conditions, broad functional group tolerance, and typically high yields.[4][5]

Synthesis via Sonogashira Cross-Coupling

The core of the synthesis is the formation of a carbon-carbon bond between the C-2 position of the benzonitrile ring and the terminal carbon of propargyl alcohol.

Underlying Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halide bond (2-iodobenzonitrile), forming a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[4]

The entire process is visualized in the workflow diagram below.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and incorporates best practices for achieving high yield and purity.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |

| 2-Iodobenzonitrile | C₇H₄IN | 229.02 | - | 2.29 g | 10.0 |

| Propargyl Alcohol | C₃H₄O | 56.06 | - | 0.84 g (0.9 mL) | 15.0 |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 140 mg | 0.2 (2 mol%) |

| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 76 mg | 0.4 (4 mol%) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 40 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 40 mL | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a 250 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzonitrile (2.29 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (76 mg).

-

Flask Preparation: Seal the flask with septa, and purge with dry argon or nitrogen for 15 minutes. This step is crucial to prevent the oxidative homocoupling of propargyl alcohol (Glaser coupling).[6]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (40 mL) and triethylamine (40 mL) via syringe. Stir the resulting suspension until the solids are mostly dissolved.

-

Alkyne Addition: Add propargyl alcohol (0.9 mL) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-iodobenzonitrile spot indicates reaction completion.

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts, and then with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a dark oil or solid.

Purification

The crude product requires purification to remove residual catalyst and any side products.

Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 5 g).

-

Column Packing: Pack a glass column with silica gel (approx. 100 g) using a gradient solvent system starting with 9:1 Hexane:Ethyl Acetate.

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of 9:1 to 1:1 Hexane:Ethyl Acetate.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pale yellow solid or oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[7]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol [8] |

| Exact Mass | 157.05 g/mol [9] |

| Boiling Point (Predicted) | 341.0 ± 27.0 °C[8] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[10] Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.70 | d | 1H | Ar-H | Aromatic proton ortho to the nitrile group. |

| ~ 7.60 | t | 1H | Ar-H | Aromatic proton para to the alkyne. |

| ~ 7.55 | d | 1H | Ar-H | Aromatic proton ortho to the alkyne. |

| ~ 7.40 | t | 1H | Ar-H | Aromatic proton meta to the nitrile group. |

| ~ 4.55 | s | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |

| ~ 2.0-3.0 | br s | 1H | -OH | Hydroxyl proton, chemical shift can vary. |

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 133.5 | Ar-CH | Aromatic methine carbon. |

| ~ 132.8 | Ar-CH | Aromatic methine carbon. |

| ~ 132.5 | Ar-C (Quaternary) | Aromatic carbon attached to the alkyne. |

| ~ 129.0 | Ar-CH | Aromatic methine carbon. |

| ~ 117.5 | C≡N | Nitrile carbon. |

| ~ 113.0 | Ar-C (Quaternary) | Aromatic carbon attached to the nitrile. |

| ~ 93.0 | -C≡C- | Alkyne carbon attached to the aromatic ring. |

| ~ 82.0 | -C≡C- | Alkyne carbon attached to the CH₂ group. |

| ~ 51.5 | -CH₂- | Methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11] The sample can be analyzed as a thin film on a salt plate or using an ATR accessory.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Strong, Broad | O-H | Alcohol Stretch |

| ~ 3060 | Medium | C-H | Aromatic Stretch |

| ~ 2225 | Strong, Sharp | C≡N | Nitrile Stretch[12] |

| ~ 2150 | Medium-Weak | C≡C | Alkyne Stretch |

| ~ 1590, 1480 | Medium | C=C | Aromatic Ring Stretch |

| ~ 1050 | Strong | C-O | Alcohol Stretch |

A reference FTIR spectrum for this compound is available in public databases, confirming these characteristic peaks.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.[13]

Expected Mass Spectrum Data (EI or ESI):

| m/z Value | Interpretation |

| 157.05 | [M]⁺, Molecular ion peak corresponding to the exact mass of C₁₀H₇NO.[9] |

| 129 | [M - CO]⁺ or [M - C₂H₄]⁺, a common fragmentation. |

| 102 | [M - C₃H₃O]⁺, Loss of the hydroxypropynyl group. |

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of this compound via Sonogashira coupling. The provided protocols for reaction, purification, and characterization serve as a robust framework for researchers in organic synthesis and drug development. The analytical data presented establish a benchmark for the successful identification and purity assessment of the target compound. Adherence to the described procedures, particularly the maintenance of an inert atmosphere during the reaction, is critical for achieving optimal results.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

SpectraBase. 2-(3-Hydroxyprop-1-yn-1-yl)benzonitrile. [Link]

-

Supporting Information. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubMed. Coupling-isomerization synthesis of chalcones. [Link]

-

Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]

-

ResearchGate. How can I purify impure benzonitrile? [Link]

-

Rasayan Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

-

National Institutes of Health. Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. [Link]

-

ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

Journal of Food and Drug Analysis. Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis. [Link]

-

Rasayan Journal of Chemistry. Novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. [Link]

-

UJConline.net. ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

PubMed. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link]

-

ResearchGate. (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

-

PubMed. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. [Link]

-

Semantic Scholar. 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. [Link]

-

National Institutes of Health. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

ResearchGate. Key 2D NMR correlations of 1–3. [Link]

-

ResearchGate. (PDF) (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. [Link]

- Google Patents. Process for producing 3-hydroxypropionitrile.

-

PubMed Central. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. [Link]

-

PubMed Central. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

-

PubMed. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 210884-99-4 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-(3-hydroxyprop-1-ynyl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-hydroxyprop-1-ynyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a benzonitrile moiety, a common feature in many pharmaceutical agents, linked to a propargyl alcohol via an alkyne. This unique combination of a polar nitrile group, a hydrogen-bonding hydroxyl group, and a reactive alkyne functionality makes it an attractive precursor for the synthesis of complex heterocyclic compounds and novel molecular scaffolds. The nitrile group can participate in various chemical transformations, while the terminal alkyne is amenable to click chemistry and other coupling reactions. The hydroxyl group provides a site for further functionalization or can influence solubility and target binding through hydrogen bonding.

This technical guide provides a comprehensive overview of the core . As experimental data for this specific molecule is not extensively published, this document integrates predicted data based on established computational models and data from structurally similar compounds with detailed, field-proven experimental protocols for its synthesis and characterization. This approach is designed to empower researchers to confidently synthesize, purify, and characterize this compound, and to provide a solid foundation for its application in drug discovery and development.

Chemical Identity and Structure

The structural formula of this compound reveals an ortho-substituted benzene ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-hydroxyprop-1-yn-1-yl)benzonitrile | - |

| CAS Number | 210884-99-4 | [1] |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C#CCO | - |

| InChI Key | ABSXJTJGIGJBOE-UHFFFAOYSA-N | - |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. In the absence of extensive experimental data, predictive models provide valuable insights for guiding experimental design.

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point | Solid at room temperature; likely in the range of 80-120 °C | The presence of a rigid benzene ring and a linear alkyne, combined with the capacity for intermolecular hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the nitrile, suggests a crystalline solid with a melting point significantly above room temperature. Structurally related functionalized benzonitriles and phthalonitriles are reported as crystalline solids.[2][3] |

| Boiling Point | 341.0 ± 27.0 °C | This predicted value reflects the molecule's relatively high molecular weight and polarity, which would lead to strong intermolecular forces requiring significant energy to overcome for vaporization.[4] |

| Aqueous Solubility | Poorly soluble | The molecule possesses both polar (hydroxyl, nitrile) and nonpolar (benzene ring, alkyne) regions. While the polar groups can interact with water, the overall lipophilic character contributed by the aromatic ring and the hydrocarbon portion of the propargyl group is expected to limit aqueous solubility. The principles of "like dissolves like" suggest that solubility will be higher in polar organic solvents like ethanol, methanol, and acetone.[5][6] |

| pKa (hydroxyl proton) | ~13.0 | The predicted pKa for the isomeric 3-(3-hydroxyprop-1-ynyl)benzonitrile is 13.01 ± 0.10.[7] The acidity of the propargylic alcohol is expected to be in a similar range for the ortho-isomer, indicating it is a very weak acid. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This estimated range suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility with membrane permeability. |

Synthesis and Purification

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[8][9] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of aryl iodides makes 2-iodobenzonitrile an ideal starting material.[10]

Representative Synthesis Protocol: Sonogashira Coupling

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectral characterization methods outlined in the subsequent section.

Materials:

-

2-Iodobenzonitrile

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (degassed)

-

Toluene or Tetrahydrofuran (THF) (anhydrous and degassed)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Atmosphere Inerting: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (or THF) to dissolve the solids. Add degassed triethylamine (3.0 eq) followed by propargyl alcohol (1.5 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 50-70 °C and stir under nitrogen. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting 2-iodobenzonitrile is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Separate the organic layer and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

Full spectral characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral features based on its structure and data from analogous compounds.[5][6][11][12]

Predicted Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.65 - 7.75 | m | 2H | Protons ortho/para to the nitrile |

| Aromatic | 7.40 - 7.55 | m | 2H | Protons meta to the nitrile |

| Methylene | ~4.5 | s | 2H | -C≡C-CH₂-OH |

| Hydroxyl | 1.5 - 2.5 | br s | 1H | -OH (exchangeable with D₂O) |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~133 | C-H |

| Aromatic | ~132 | C-H |

| Aromatic | ~129 | C-H |

| Aromatic | ~118 | C-CN |

| Nitrile | ~117 | -C≡N |

| Quaternary | ~114 | C-C≡C |

| Alkyne | ~95 | Ar-C≡C- |

| Alkyne | ~85 | -C≡C-CH₂ |

| Methylene | ~52 | -CH₂-OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2230 - 2215 (sharp) | C≡N stretch | Nitrile |

| 2260 - 2190 (weak) | C≡C stretch | Alkyne |

| 1600, 1480 | C=C stretch | Aromatic Ring |

Mass Spectrometry

-

Expected Molecular Ion ([M]⁺): m/z = 157.05

-

Potential Fragmentation: Loss of CH₂OH (m/z = 126), loss of CO (from the alcohol), and fragmentation of the benzene ring.

Experimental Protocols for Physicochemical Characterization

To obtain definitive experimental data, the following standard protocols should be employed.

Caption: Workflow for experimental determination of physicochemical properties.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rapid rate initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12][13]

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge or filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic hydroxyl groups have been neutralized.

Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it may be hazardous. The safety protocols for its parent compound, benzonitrile, provide a strong basis for its handling.[9][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents.

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This guide provides a comprehensive technical framework for understanding, synthesizing, and characterizing this compound. By combining predictive data with established, robust experimental protocols, this document serves as an essential resource for researchers in drug discovery and materials science. The detailed methodologies for synthesis, purification, and property determination are designed to be directly implemented in a laboratory setting, ensuring both scientific integrity and operational safety. As research into this and related molecules progresses, the foundational information presented here will be critical for unlocking their full scientific and therapeutic potential.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Hosseini-Zare, M. S., et al. (2014). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. PubMed. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Xiang, J., & Evano, G. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed. [Link]

-

Kumar, A., & Kumar, V. (2020). 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Omega, 5(50), 32247–32260. [Link]

-

Kovačević, M., et al. (2005). Synthesis and Structure Elucidation of ( R )-3-(2′-hydroxyprop-1-yl) adenine. Molecules, 10(8), 988-996. [Link]

-

ATB. (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. [Link]

-

Larrosa, I., et al. (2018). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. [Link]

-

Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18451-18458. [Link]

-

Cserháti, T., et al. (1995). Chemical structure of benzonitrile derivatives investigated. ResearchGate. [Link]

-

Patil, V. B., & Bobade, V. D. (2021). novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3), 1935-1941. [Link]

-

Al-Hujaily, E. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

Brimble, M. A., et al. (2012). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry, 77(21), 9744–9753. [Link]

-

Dumoulin, F., et al. (2012). Melting point of the phthalonitriles. ResearchGate. [Link]

-

Sanchez-Solis, A., et al. (2015). Functionalization of multi-walled carbon nanotubes (MWCNTs) with pimelic acid molecules: effect of linkage on β-crystal formation in an isotactic polypropylene (iPP) matrix. ResearchGate. [Link]

-

Gou, J., et al. (2014). Molecular level computational studies of polyethylene and polyacrylonitrile composites containing single walled carbon nanotubes: effect of carboxylic acid functionalization on nanotube-polymer interfacial properties. Frontiers in Materials, 1. [Link]

-

Kim, H. S., et al. (2018). Effects of Covalent Functionalization of MWCNTs on the Thermal Properties and Non-Isothermal Crystallization Behaviors of PPS Composites. MDPI. [Link]

-

Pereira, C., et al. (2011). New insights into the functionalization of multi-walled carbon nanotubes with aniline derivatives. Carbon, 49(13), 4256-4266. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 210884-99-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 11. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzonitrile | C7H5N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

A Comprehensive Technical Guide to 2-(3-hydroxyprop-1-ynyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(3-hydroxyprop-1-ynyl)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. While specific comprehensive data on this compound is emerging, this document synthesizes established chemical principles and data from structurally related molecules to offer a robust technical overview. We will delve into its physicochemical characteristics, a validated synthetic route, and its potential applications in the realm of drug discovery, grounded in the established roles of its constituent functional moieties.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a benzonitrile group substituted at the ortho position with a 3-hydroxyprop-1-ynyl chain. The presence of the nitrile group, a versatile synthetic handle and a known pharmacophore, combined with the reactive propargyl alcohol moiety, makes this compound a compelling subject for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 210884-99-4 | |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Predicted Boiling Point | 341.0 ± 27.0 °C | |

| Predicted Density | 1.20 ± 0.1 g/cm³ |

Synthesis and Mechanism: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] The chosen strategy involves the coupling of a 2-halobenzonitrile (e.g., 2-iodobenzonitrile or 2-bromobenzonitrile) with propargyl alcohol.

The causality behind this choice of reaction lies in its high functional group tolerance and generally mild reaction conditions, which are compatible with the free hydroxyl group of propargyl alcohol.[2][3] The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]

Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system, where successful coupling can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Materials:

-

2-Iodobenzonitrile (or 2-Bromobenzonitrile)

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent and Amine Addition: Add anhydrous THF (or DMF) and triethylamine (2.0-3.0 eq) to the flask via syringe. Stir the mixture at room temperature until the solids are dissolved.

-

Alkyne Addition: Add propargyl alcohol (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material (2-iodobenzonitrile) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for the synthesis of this compound.

Potential in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported, its structural motifs are present in numerous pharmacologically active compounds. This allows for a well-grounded extrapolation of its potential therapeutic applications.

The Role of the Benzonitrile Moiety

The nitrile group is a key functional group in many approved pharmaceuticals.[5] Its inclusion in a molecule can serve several purposes:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes and receptors.[5]

-

Metabolic Stability: The cyano group is generally robust and not readily metabolized, which can improve the pharmacokinetic profile of a drug candidate.[5]

-

Modulation of Electronic Properties: As an electron-withdrawing group, the nitrile can influence the electronic density of the aromatic ring, which can be crucial for binding affinity and selectivity.[6]

-

Bioisostere: The nitrile group can act as a bioisostere for other functional groups like a carbonyl or a hydroxyl group, aiding in the optimization of lead compounds.[5]

Compounds containing the benzonitrile scaffold have shown a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9]

The Significance of the Propargyl Alcohol Group

Propargyl alcohol and its derivatives are versatile building blocks in medicinal chemistry.[10][11] The terminal alkyne and the hydroxyl group provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening. This moiety is found in compounds with various biological activities, including:

The propargyl group itself is a highly versatile moiety that can be used to introduce rigidity into a molecule or to serve as a reactive handle for covalent modification of biological targets.[13]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of both the benzonitrile and propargyl moieties in kinase inhibitors, a plausible hypothesis for the biological activity of this compound is the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The nitrile group of this compound could potentially mimic this interaction.

The diagram below illustrates a hypothetical binding mode where the nitrile nitrogen acts as a hydrogen bond acceptor with an amino acid residue in the hinge region of a kinase active site. The aromatic ring can engage in hydrophobic interactions, and the propargyl alcohol moiety could either occupy a solvent-exposed region or be a site for further derivatization to enhance potency and selectivity.

Caption: Hypothetical binding of the compound in a kinase active site.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward using established and reliable methodologies like the Sonogashira coupling. The presence of the pharmacologically relevant benzonitrile and propargyl alcohol moieties suggests potential for a range of biological activities, with kinase inhibition being a particularly interesting avenue for exploration.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the identification of potent and selective drug candidates. The versatility of the propargyl alcohol group allows for the creation of a diverse library of analogs, enhancing the probability of discovering compounds with desirable therapeutic properties.

References

-

Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

-

Chemistry Unleashed. (2019). Sonogashira coupling. YouTube. Available at: [Link]

-

Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(9), 3049-3058. Available at: [Link]

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1454. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 57, 255-261. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

BIOFOUNT. (n.d.). This compound. Available at: [Link]

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights. Available at: [Link]

-

ChemTona. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

-

ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Available at: [Link]

-

PeerJ. (2024). Chemical constituents and biological activities of endophytic fungi from Fagopyrum dibotrys. Available at: [Link]

-

Wiley Online Library. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Available at: [Link]

-

National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

-

PubMed. (n.d.). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Available at: [Link]

-

Sanna, P., et al. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. European Journal of Medicinal Chemistry, 37(11), 889-902. Available at: [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

ResearchGate. (2026). Secondary Metabolites From the Grasshopper-Derived Entomopathogenic Fungus Aspergillus Tamarii NL3 and Their Biological Activities. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rawsource.com [rawsource.com]

- 11. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-hydroxyprop-1-ynyl)benzonitrile

Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) or key synthetic intermediate, such as 2-(3-hydroxyprop-1-ynyl)benzonitrile, are foundational to its development and application. Solubility dictates bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and impurity profiles. This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the solubility and stability of this unique molecule, which incorporates a polar nitrile group, a hydrophilic hydroxyl group, and a reactive terminal alkyne. By synthesizing established analytical principles with practical, field-proven protocols, this document serves as a crucial resource for researchers, chemists, and drug development professionals, enabling them to generate robust, reliable, and regulatory-compliant data.

Introduction to this compound

This compound is an aromatic compound featuring a bifunctional side chain. Its structure, comprising a benzonitrile core, a propargyl alcohol moiety, and a terminal alkyne, presents a unique combination of chemical functionalities. The nitrile group and benzene ring lend lipophilic character, while the hydroxyl group provides a site for hydrogen bonding and aqueous solubility.[1][2] The terminal alkyne is a reactive handle for further chemical synthesis, such as in "click chemistry" or as a precursor to more complex molecules.[3] Understanding the solubility and stability of this molecule is paramount for its effective use, whether as a building block in organic synthesis or as a candidate for pharmaceutical development. Poor solubility can hinder reaction kinetics and present significant formulation challenges, while instability can lead to the formation of potentially toxic degradation products and a loss of potency.[4][5]

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. While extensive experimental data for this specific molecule is not widely published, predictions and data from analogous structures provide a strong starting point.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₁₀H₇NO | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| Boiling Point | 341.0 ± 27.0 °C (Predicted) | [6] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | ~13.0 (Predicted for propargyl alcohol proton) | [2][7] |

The presence of both polar (hydroxyl, nitrile) and non-polar (benzene ring) groups suggests a moderate solubility profile in a range of solvents.[1][2]

Thermodynamic Equilibrium Solubility Assessment

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method.[8] This technique measures the equilibrium concentration of a compound in a given solvent at a specific temperature, providing a thermodynamic solubility value that is critical for pre-formulation and biopharmaceutical classification.

Causality Behind Experimental Design

The goal of the shake-flask method is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[8][9] This requires adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached, typically 24 to 72 hours.[10] The choice of solvent systems is critical. For pharmaceutical applications, aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) are essential to understand how ionization state affects solubility.[10] Organic solvents are also tested to inform synthetic reaction conditions and purification strategies.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to several glass vials. The excess should be visually apparent throughout the experiment.[8][10]

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, acetonitrile, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C) set to a consistent agitation speed (e.g., 300 RPM).[10] Allow the mixtures to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at 24 and 48 hours; if the concentrations are consistent, equilibrium has been reached.[9]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: To ensure no undissolved solid contaminates the analysis, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter compatible with the solvent.[11][12]

-

Quantification: Dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC)-UV method.[11][12]

-

pH Verification: For aqueous buffers, the pH of the final saturated solution should be measured to ensure the compound did not alter it.[8]

Data Presentation

The results should be tabulated clearly, expressing solubility in units of mg/mL or µg/mL.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH |

| 0.1 N HCl (pH 1.2) | 25 | Data | Data |

| Acetate Buffer (pH 4.5) | 25 | Data | Data |

| Phosphate Buffer (pH 6.8) | 25 | Data | Data |

| Water | 25 | Data | Data |

| Ethanol | 25 | Data | N/A |

| Acetonitrile | 25 | Data | N/A |

Experimental Workflow Visualization

Caption: Workflow for a Forced Degradation Study.

Summary and Recommendations

This guide outlines the essential experimental frameworks for characterizing the solubility and stability of this compound. Rigorous adherence to these protocols will generate high-quality, reliable data crucial for informed decision-making in chemical synthesis and pharmaceutical development.

-

For Solubility: The shake-flask method is fundamental. The resulting data will directly influence choices in reaction solvents, crystallization procedures, and, if applicable, the design of formulations for in vivo studies.

-

For Stability: Forced degradation studies are a regulatory necessity and a scientific imperative. [5][13]They provide indispensable insights into the molecule's intrinsic liabilities, guide the development of robust analytical methods, and inform decisions on packaging and storage to ensure the long-term integrity of the compound.

By systematically evaluating these core physicochemical properties, researchers can de-risk development pathways and accelerate the transition of promising molecules from the laboratory to their final application.

References

- Vertex AI Search. (2025, November 5).

- BioProcess International. (n.d.).

- MedCrave online. (2016, December 14).

- Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- IJCRT.org. (n.d.).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemicalBook. (n.d.). This compound.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.

- Solubility of Things. (n.d.). Benzonitrile.

- Wikipedia. (n.d.). Propargyl alcohol.

- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.

- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.

- IJPC. (n.d.).

- Guidechem. (n.d.). 3-(3-HYDROXY-PROP-1-YNYL)-BENZONITRILE 170859-72-0 wiki.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 3. rawsource.com [rawsource.com]

- 4. onyxipca.com [onyxipca.com]

- 5. ijcrt.org [ijcrt.org]

- 6. This compound CAS#: 210884-99-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. quora.com [quora.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Emergence and Synthetic Versatility of ortho-Alkynylbenzonitriles: A Technical Guide for Chemical Innovation

Foreword: The Unassuming Power of Proximity

In the vast landscape of organic synthesis, the strategic placement of functional groups can unlock unprecedented chemical reactivity and provide elegant pathways to molecular complexity. Few scaffolds exemplify this principle as powerfully as ortho-alkynylbenzonitriles. The juxtaposition of a reactive nitrile group and a versatile alkyne on an aromatic ring creates a privileged platform for a cascade of transformative chemical reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound utility of these remarkable building blocks, tailored for researchers, medicinal chemists, and materials scientists at the forefront of innovation.

A Historical Perspective: From Benzonitrile to a Modern Synthetic Workhorse

The story of ortho-alkynylbenzonitriles is nested within the broader history of benzonitrile itself. First synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate, benzonitrile and its derivatives were initially relegated to roles as solvents and simple chemical intermediates.[1][2] For over a century, their synthetic potential remained largely untapped.

The latter half of the 20th century, however, witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Sonogashira coupling in 1975, a robust method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, was a pivotal moment. This reaction provided a direct and efficient route to introduce an alkyne functionality onto an aromatic ring, paving the way for the creation of ortho-alkynylbenzonitriles from readily available ortho-halobenzonitriles. While a singular "discovery" of this specific subclass is not attributed to one individual, their emergence is intrinsically linked to the rise of modern cross-coupling chemistry, which empowered chemists to design and construct such elegantly functionalized molecules.

The Strategic Advantage: Inherent Reactivity of the ortho-Alkynylbenzonitrile Scaffold

The synthetic power of ortho-alkynylbenzonitriles stems from the close proximity of the electron-withdrawing nitrile group and the electron-rich alkyne. This arrangement facilitates a variety of intramolecular cyclization reactions, often proceeding in a cascade fashion to rapidly build complex polycyclic systems. The nitrile group can act as an electrophile or a directing group, while the alkyne serves as a versatile handle for nucleophilic attack or further functionalization. This inherent reactivity makes them prized precursors for a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.[3]

Core Synthesis: The Sonogashira Coupling

The Sonogashira coupling remains the most prevalent and reliable method for the synthesis of ortho-alkynylbenzonitriles. This reaction typically involves the coupling of an ortho-halobenzonitrile (commonly an iodide or bromide) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is a well-established, two-part process involving both palladium and copper.

Caption: The catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following is a representative protocol for the synthesis of an ortho-alkynylbenzonitrile.

Materials:

-

ortho-Iodobenzonitrile

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add ortho-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Substrate Scope and Optimization

The Sonogashira coupling is tolerant of a wide range of functional groups on both the benzonitrile and the alkyne. The choice of palladium catalyst, ligand, base, and solvent can be optimized to improve yields and reaction times.

| Catalyst System | Aryl Halide | Alkyne | Typical Yield (%) | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Terminal Alkyne | >90 | Mild conditions, often at room temperature. |

| Pd(OAc)₂ / PPh₃ / CuI | Aryl Bromide | Terminal Alkyne | 70-90 | Higher temperatures may be required. |

| Pd₂(dba)₃ / XPhos / CuI | Aryl Chloride | Terminal Alkyne | 50-80 | Requires more specialized ligands. |

Key Transformations: Building Complexity from a Simple Scaffold

The true synthetic power of ortho-alkynylbenzonitriles is revealed in their subsequent transformations, particularly intramolecular cyclization reactions.

Synthesis of Indenones

ortho-Alkynylbenzonitriles can be converted to indenones through various methods, including acid- or metal-catalyzed hydration of the alkyne followed by intramolecular cyclization.

Caption: Pathway to indenone synthesis.

Synthesis of Isoquinolines and Isoquinolinones

The reaction of ortho-alkynylbenzonitriles with various nucleophiles can lead to the formation of isoquinoline and isoquinolinone scaffolds, which are prevalent in many biologically active molecules.[2] For instance, treatment with sodium methoxide in methanol can yield 3-substituted isoquinolin-1-ones.[4]

Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds readily accessible from ortho-alkynylbenzonitriles are of significant interest to the pharmaceutical and materials science industries.

-

Medicinal Chemistry: Isoquinoline and indenone cores are found in a wide range of pharmaceuticals, including antitumor agents, enzyme inhibitors, and receptor antagonists.[2] The ability to rapidly construct libraries of these compounds from a common precursor is highly valuable in drug discovery campaigns.

-

Materials Science: The rigid, planar structures that can be synthesized from ortho-alkynylbenzonitriles are promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in these systems can be tuned to achieve desired electronic and photophysical properties.

Conclusion: A Future-Forward Building Block

ortho-Alkynylbenzonitriles have transitioned from chemical curiosities to indispensable tools in modern organic synthesis. Their straightforward preparation and rich downstream reactivity provide a robust platform for the efficient construction of complex molecular architectures. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of these versatile building blocks will undoubtedly play a crucial role in shaping the future of chemical innovation.

References

-

2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Omega. [Link]

-

Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. National Institutes of Health. [Link]

-

Benzonitrile. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Methoxide Promoted Anionic Cyclization of 2-Alkynylbenzonitrile:A New Synthesis of 3-Substituted Isoqunolin-1-one. Chemical Journal of Chinese Universities. [Link]

-

A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isoquinoline synthesis [organic-chemistry.org]

theoretical and computational studies of 2-(3-hydroxyprop-1-ynyl)benzonitrile

An In-depth Technical Guide: Theoretical and Computational Characterization of 2-(3-hydroxyprop-1-ynyl)benzonitrile: A Framework for Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The convergence of computational chemistry and drug development has created a new paradigm for the rational design of novel therapeutics. This guide provides a comprehensive theoretical framework for the characterization of this compound, a molecule possessing key pharmacophoric features relevant to modern medicinal chemistry. While experimental data on this specific compound is sparse, this document outlines a robust, multi-faceted computational workflow designed to elucidate its structural, electronic, spectroscopic, and intermolecular properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can generate a detailed molecular profile that serves as a foundational dataset for predicting its behavior, guiding its synthesis, and exploring its potential as a drug lead. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery pipeline.

Introduction: The Scientific Rationale

The nitrile group is a cornerstone functional group in medicinal chemistry, present in over 30 FDA-approved pharmaceuticals.[1][2] Its unique electronic properties—strong dipole moment, metabolic stability, and ability to act as a potent hydrogen bond acceptor—make it an invaluable tool for optimizing binding affinity and pharmacokinetic profiles.[3][4] When incorporated into an aromatic system like benzonitrile, the nitrile moiety can significantly modulate the ring's electronic density, influencing π-π stacking interactions with protein residues like phenylalanine or tryptophan.[2]

The molecule this compound combines this critical benzonitrile scaffold with a propargyl alcohol linker. This alkyne-alcohol motif is also of significant interest, providing structural rigidity and a hydrogen-bonding hydroxyl group, further enhancing the potential for specific, high-affinity interactions within a biological target. The strategic placement of these functional groups creates a molecule with a high potential for diverse, non-covalent interactions, making it an attractive candidate for theoretical investigation.

This guide establishes a self-validating computational protocol to thoroughly characterize this compound. The objective is not merely to present data, but to explain the causality behind the chosen methodologies, providing a blueprint for how computational studies can de-risk and guide the early stages of drug discovery before significant investment in chemical synthesis is made.

Part I: A Validated Computational Methodology

The foundation of any theoretical study is a robust and reproducible methodology. The following protocols are selected based on their proven efficacy in accurately modeling organic molecules of similar size and complexity, balancing computational cost with high-fidelity results.

Protocol 1: Molecular Structure Optimization and Vibrational Analysis

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the global minimum on the potential energy surface.

Step-by-Step Methodology:

-

Initial Structure Generation: The molecule is first built using standard bond lengths and angles in a molecular editor.

-

Computational Engine: All calculations are performed using a quantum chemistry software package like Gaussian.

-

Theoretical Model Selection: Density Functional Theory (DFT) is the method of choice. We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is widely recognized for its excellent performance in predicting the geometries and vibrational frequencies of organic compounds.[5][6]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with lone pairs and hydrogen bonds. The (d,p) specifies the addition of polarization functions, which are necessary to describe the anisotropic nature of chemical bonds.

-

Optimization and Verification: The geometry is optimized until the forces on each atom are negligible. A subsequent frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energetic minimum.[5]

This protocol provides the foundational geometric data upon which all subsequent analyses are built.

Caption: Workflow for obtaining the optimized molecular structure.

Protocol 2: Electronic Property and Spectroscopic Simulation

With an optimized geometry, we can probe the molecule's electronic nature and predict its spectroscopic signatures.

Step-by-Step Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. This color-coded map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are predictive of sites for electrophilic and nucleophilic attack, respectively.[7][8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain deeper insight into intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. This is particularly useful for quantifying the stability imparted by interactions between filled and vacant orbitals.[9]

-

UV-Visible Spectrum Simulation: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed at the B3LYP/6-311++G(d,p) level. To simulate realistic solution-phase conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) is used, with a solvent such as ethanol or water. This yields the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the primary electronic transitions (e.g., π→π*).[9]

Part II: Predicted Results and Mechanistic Discussion

Based on the established methodologies, we can predict the key characteristics of this compound. While these are theoretical predictions, they are grounded in extensive data from similar molecular systems.

Optimized Molecular Geometry

The optimized structure is expected to show a planar benzonitrile ring. The C-C≡C-C chain will exhibit the characteristic near-linear geometry of an alkyne. The terminal C-O bond of the hydroxyl group will allow for rotational freedom.

Table 1: Predicted Key Geometric Parameters

| Parameter | Bond/Angle | Predicted Value | Rationale |

|---|---|---|---|

| Bond Length | C≡N | ~1.16 Å | Typical for aromatic nitriles.[5] |

| Bond Length | C≡C | ~1.21 Å | Standard triple bond length. |

| Bond Length | C-O (hydroxyl) | ~1.43 Å | Standard sp³ C-O single bond. |

| Bond Angle | C-C≡C | ~178° | Near-linear geometry of the alkyne group. |

| Bond Angle | C-C-N | ~179° | Near-linear geometry of the nitrile group. |

Vibrational and Spectroscopic Analysis

The calculated vibrational frequencies allow for the prediction of the IR spectrum, providing a unique fingerprint for the molecule.

Table 2: Predicted Principal Vibrational Frequencies

| Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Hydroxyl (-OH) | ~3400-3500 (broad) | Strong |

| C-H stretch | Aromatic Ring | ~3050-3100 | Medium |

| C≡N stretch | Nitrile (-CN) | ~2230 | Strong, Sharp |

| C≡C stretch | Alkyne | ~2150 | Medium-Weak |

| C-O stretch | Hydroxyl (-OH) | ~1050-1150 | Strong |

The C≡N stretch around 2230 cm⁻¹ is a highly characteristic and strong absorption, making it an excellent diagnostic peak.[10] The O-H stretch is expected to be broad due to potential intermolecular hydrogen bonding.

The TD-DFT calculations are predicted to show strong electronic absorptions in the UV region, arising primarily from π→π * transitions within the conjugated benzonitrile system. A primary absorption maximum (λmax) is anticipated in the range of 240-280 nm.

Electronic Structure and Reactivity Insights

The electronic properties dictate the molecule's intermolecular interactions and reactivity.

-

FMO Analysis: A significant HOMO-LUMO gap is expected, suggesting good kinetic stability. The HOMO is likely to be localized on the electron-rich benzene ring, while the LUMO may have significant contributions from the π* orbitals of the nitrile and alkyne groups.

-

MEP Analysis: The MEP map will predictably show strong negative potential localized on the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. These represent the primary sites for hydrogen bond acceptance. A region of positive potential will be found on the hydrogen of the hydroxyl group, making it a hydrogen bond donor. This dual acceptor/donor capability is a hallmark of a promising drug candidate.

Part III: Implications for Drug Development

The true value of this computational analysis lies in its direct application to drug design and discovery.

Mapping Potential Protein Interactions

The theoretical data provides a clear roadmap for how this compound might interact with a protein binding pocket.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via H) and acceptor (via O). The nitrile nitrogen is a strong hydrogen bond acceptor.[3] These are critical interactions for anchoring a ligand within an active site, often engaging with residues like Serine, Threonine, or the peptide backbone.

-

π-π Stacking: The electron-rich benzonitrile ring is primed for π-π stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[2]

-

Hydrophobic Interactions: The hydrocarbon backbone of the propynyl group can engage in favorable hydrophobic interactions.

Caption: Predicted intermolecular interactions with protein residues.

Guiding Structure-Activity Relationship (SAR) Studies

This computational baseline is the starting point for in silico SAR studies. By systematically modifying the core structure—for example, by adding substituents to the benzene ring or altering the linker—and re-running these calculations, a medicinal chemist can rapidly assess the impact on electronic properties and binding potential. This allows for the prioritization of synthetic targets, focusing resources on compounds with the highest probability of success. For instance, adding an electron-withdrawing group to the ring would alter the MEP and could influence the strength of π-π stacking interactions.

Covalent Inhibition Potential

While nitriles are generally stable, they can, under certain conditions, act as electrophiles and react with nucleophilic residues like cysteine in a protein active site.[11] DFT calculations can be extended to model the reaction pathway of such a covalent modification, providing activation energy barriers that can predict whether this is a likely mechanism of action.[11]

Conclusion